REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])CCC.C[Si](C)(C)[NH:16][C:17]1[C:18]([CH3:25])=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=1.[F:28][C:29]([F:36])([F:35])[C:30](OCC)=O>C1CCCCC1>[CH3:24][O:23][C:20]1[CH:19]=[C:18]2[C:17](=[CH:22][CH:21]=1)[NH:16][C:30]([C:29]([F:36])([F:35])[F:28])=[CH:25]2
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
168 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
N-(trimethylsilyl)-4-methoxy-o-toluidine
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C[Si](NC=1C(=CC(=CC1)OC)C)(C)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 0.5 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
stirred at -78° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed sequentially with saturated NH4Cl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil residue
|
Type
|
CUSTOM
|
Details
|
The oil is chromatographed (silica gel/10% ethyl acetate in hexanes)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
the title product as white needles, 5.0 g (12% yield), mp 60° C. (after recrystallization from pentane)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |